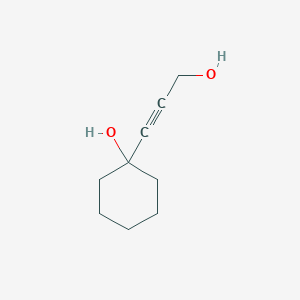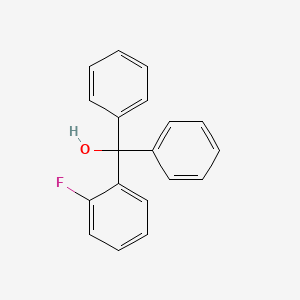
(2-Fluorophenyl)diphenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)diphenylmethanol is an organic compound that belongs to the class of diaryl alcohols It is characterized by the presence of a fluorine atom on the phenyl ring, which distinguishes it from other diphenylmethanol derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Fluorophenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-fluorobenzophenone to yield the desired product. Another method includes the reduction of 2-fluorobenzophenone using sodium borohydride or zinc dust .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts alkylation followed by hydrolysis or alcoholysis. This method is advantageous due to its simplicity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluorophenyl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diphenylmethanol derivatives, ketones, and alcohols .
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)diphenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)diphenylmethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and receptor binding, which is crucial in its medicinal applications .
Comparación Con Compuestos Similares
Diphenylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Bis(4-fluorophenyl)methanol: Contains two fluorine atoms, leading to distinct applications and reactivity.
Uniqueness: (2-Fluorophenyl)diphenylmethanol is unique due to the presence of a single fluorine atom on the phenyl ring, which imparts specific chemical properties and enhances its reactivity in various reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
427-24-7 |
|---|---|
Fórmula molecular |
C19H15FO |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H15FO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
Clave InChI |
ZDDNNHRUHWOYQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


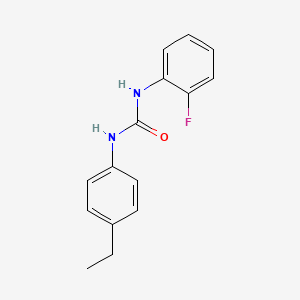
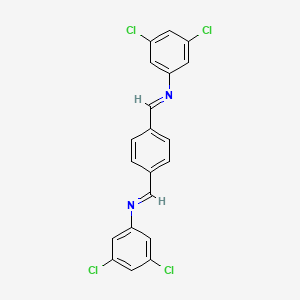
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
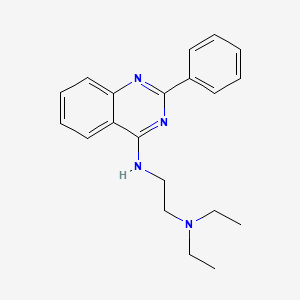
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
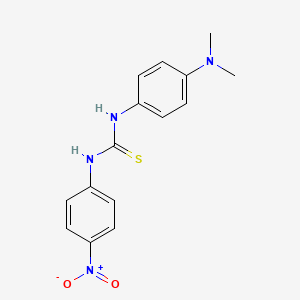
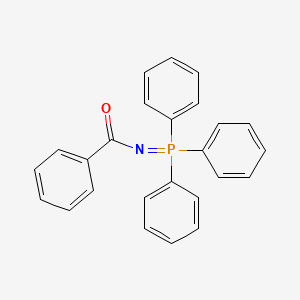
![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)

